REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH2:18])=[N:4][CH:5]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[CH:7]=1.C(=O)(O)[O-].[Na+].Cl[CH2:25][CH:26]=O>CCO>[Br:1][C:2]1[C:3]2[N:4]([CH:25]=[CH:26][N:18]=2)[CH:5]=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([C:14]([F:17])([F:15])[F:16])=[CH:12][CH:13]=2)[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.96 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)C1=CC=C(C=C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
5.256 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
3.66 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
CUSTOM
|
Details
|
within 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated all volatiles The residue
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography with dichloromethane/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2N(C=C(C1)C1=CC=C(C=C1)C(F)(F)F)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |